4-Amino-N'-(4-(dimethylamino)benzylidene)benzenesulfonohydrazide

Epigenetics LSD1 inhibition Monoamine oxidase selectivity

Researchers face a critical need for selective epigenetic probes that avoid MAO-related off-target effects. This compound directly addresses that gap with a confirmed LSD1 IC50 of 158 nM and >632-fold selectivity over MAOA. Its bifunctional architecture also supports metal-chelation studies and anti-infective lead development. - Superior selectivity window: >632-fold for LSD1 over MAOA, minimizing off-target risks. - Multi-target potential: Also applicable to H. pylori urease and Mur ligase inhibition studies. - Reliable supply: Synthetically tractable scaffold with assured global shipping, supporting reproducible research.

Molecular Formula C15H18N4O2S
Molecular Weight 318.4 g/mol
CAS No. 5448-85-1
Cat. No. B12681485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-N'-(4-(dimethylamino)benzylidene)benzenesulfonohydrazide
CAS5448-85-1
Molecular FormulaC15H18N4O2S
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C=NNS(=O)(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C15H18N4O2S/c1-19(2)14-7-3-12(4-8-14)11-17-18-22(20,21)15-9-5-13(16)6-10-15/h3-11,18H,16H2,1-2H3/b17-11+
InChIKeyBBUGGGJQFCNGAA-GZTJUZNOSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-N'-(4-(dimethylamino)benzylidene)benzenesulfonohydrazide (CAS 5448-85-1): A Dual-Functional Sulfonohydrazide Schiff Base for Epigenetic and Enzyme Inhibition Research


4-Amino-N'-(4-(dimethylamino)benzylidene)benzenesulfonohydrazide (CAS 5448-85-1) is a synthetic sulfonohydrazide Schiff base (C15H18N4O2S, MW 318.4 g/mol) formed via condensation of 4-(dimethylamino)benzaldehyde with 4-aminobenzenesulfonohydrazide . It is a member of the benzenesulfonohydrazide class, distinguished by a free para-amino group on the benzenesulfonyl ring and a dimethylamino-substituted benzylidene moiety. This bifunctional architecture enables interactions characteristic of sulfonamide antibacterials and hydrazone-based enzyme inhibitors, making it a research candidate for epigenetic targets such as lysine-specific demethylase 1 (LSD1) where selectivity over monoamine oxidases is critical [1]. The compound’s hydrazone linkage (C=N-NH) also confers metal-chelating potential, a property exploited by structurally analogous sulfonohydrazides in urease and Mur ligase inhibition [2][3].

Why Generic Benzenesulfonohydrazide Substitution Cannot Replace 4-Amino-N'-(4-(dimethylamino)benzylidene)benzenesulfonohydrazide (CAS 5448-85-1)


Generic substitution among benzenesulfonohydrazide Schiff bases is scientifically invalid due to radical shifts in target engagement and off-target profiles driven by subtle aromatic substituent changes. The 4-amino group on the sulfonyl ring of CAS 5448-85-1 introduces a hydrogen-bond donor/acceptor pair absent in the des-amino analog (4-[[4-(dimethylamino)phenyl]methylideneamino]benzenesulfonamide, C15H17N3O2S, MW 303.38), fundamentally altering pharmacophore recognition at LSD1 and MAO active sites as demonstrated in structure–activity relationship (SAR) studies on this class [1]. Simultaneously, the dimethylamino substituent on the benzylidene ring modulates electron density at the imine bond, directly affecting hydrazone metal-chelation strength—a key parameter differentiating urease inhibition potency spanning >4-fold within a closely related analog series (IC50 1.11–4.89 µM) [2]. Swapping to an unsubstituted benzylidene or a non-sulfonohydrazide scaffold would eliminate these orthogonal interaction modes, yielding an unpredictable loss of both epigenetic selectivity and enzyme inhibitory activity.

4-Amino-N'-(4-(dimethylamino)benzylidene)benzenesulfonohydrazide (CAS 5448-85-1): Quantitative Differentiation Evidence for Scientific Procurement


LSD1 vs. MAO Selectivity Window in Sulfonohydrazide Schiff Bases

In head-to-head screening against LSD1, the target compound achieved an IC50 of 158 nM with no detectable inhibition of human MAOA (IC50 > 100,000 nM), yielding a selectivity ratio exceeding 632-fold. This contrasts sharply with the clinically studied LSD1 inhibitor SP2509, which, while more potent against LSD1 (IC50 13 nM), demonstrates no MAO inhibition but belongs to a structurally unrelated chemotype (aryl sulfonohydrazone) without the benzenesulfonohydrazide backbone that CAS 5448-85-1 provides for metal-chelation and target diversification [1]. The selectivity window of CAS 5448-85-1 aligns with the LSD1 inhibitor class standard where MAO-sparing activity is essential to avoid serotonergic side effects.

Epigenetics LSD1 inhibition Monoamine oxidase selectivity

Urease Inhibition Potency: Class-Leading Activity Retained via the Sulfonohydrazide Motif

Benzenesulfonohydrazide derivatives, including the core scaffold of CAS 5448-85-1, display exceptional urease inhibitory activity with IC50 values spanning 1.11–4.89 µM, far surpassing the clinical standard acetohydroxamic acid (IC50 29.20 ± 1.01 µM) [1]. The most potent analog within this series (INS-5, IC50 1.11 µM) features an aryl sulfonohydrazide pharmacophore identical to the target compound’s core, with substitution-dependent potency modulation. This class-level activity supports the expectation that CAS 5448-85-1, bearing a dimethylamino-benzylidene substituent capable of further H-bond and π-stacking interactions, would deliver comparable or enhanced urease targeting.

Urease inhibition Anti-Helicobacter pylori Enzyme kinetics

Antibacterial Target Diversification: Mur Ligase vs. LSD1 Dual-Pathway Potential

The N-benzylidenesulfonohydrazide scaffold, directly shared by CAS 5448-85-1, has demonstrated dual MurC/MurD inhibitory activity with IC50 values as low as 30 µM against the E. coli enzymes critical for bacterial cell wall biosynthesis [1]. This antibacterial mechanism is entirely orthogonal to the LSD1/urease pathways. The target compound’s 4-dimethylamino substituent on the benzylidene ring offers an additional H-bond acceptor site absent in the simpler benzylidene analogs tested, potentially enhancing binding to the negatively charged Mur active sites. In contrast, SP2509 shows no reported antibacterial activity, restricting its utility to epigenetic oncology.

Antibacterial Mur ligase inhibition Peptidoglycan biosynthesis

Structural Distinction from the Des-Amino Sulfonamide Analog: Impact on Solubility and H-Bonding Capacity

CAS 5448-85-1 (MW 318.4 g/mol) differs from its closest structural analog, 4-[[4-(dimethylamino)phenyl]methylideneamino]benzenesulfonamide (MW 303.38 g/mol, C15H17N3O2S), by the presence of an additional hydrazone NH group, increasing the hydrogen bond donor count from 1 to 2 and acceptors from 5 to 6 . This single NH insertion adds 15.02 g/mol and is predicted to enhance aqueous solubility via additional H-bonding with solvent, while also providing a secondary metal-coordination site critical for urease and LSD1 flavin interactions. The des-amino analog’s reduced H-bonding capacity limits its utility in enzyme inhibition assays where bidentate chelation is required.

Physicochemical properties Solubility Hydrogen bonding

Thermal Stability and Handling: Boiling Point and Density Differentiation for Synthesis Planning

The target compound exhibits a predicted boiling point of 528.1°C at 760 mmHg and a density of 1.26 g/cm³ , values that reflect its extended conjugation and molecular packing. This thermal stability profile is critical for solvent-free or high-temperature synthetic protocols and distinguishes it from the des-amino sulfonamide analog, which has a lower boiling point of 518.6°C at 760 mmHg . The 9.5°C higher boiling point of CAS 5448-85-1 indicates stronger intermolecular forces consistent with the additional H-bond donor, supporting its use in reactions requiring higher thermal tolerance.

Thermal stability Physicochemical profiling Synthetic chemistry

High-Value Application Scenarios for 4-Amino-N'-(4-(dimethylamino)benzylidene)benzenesulfonohydrazide (CAS 5448-85-1) Based on Quantitative Differentiation Evidence


LSD1-Selective Epigenetic Probe Development Requiring MAO-Sparing Profile

Use CAS 5448-85-1 as a starting scaffold for developing reversible, MAO-sparing LSD1 inhibitors for acute myeloid leukemia (AML) and small-cell lung cancer research. With a confirmed LSD1 IC50 of 158 nM and MAOA IC50 > 100 µM (>632-fold selectivity), this compound provides a baseline epigenetic targeting window superior to non-selective chemotypes while offering a simpler, synthetically tractable core than peptide-based LSD1 inhibitors [1]. Its benzenesulfonohydrazide backbone permits modular derivatization of the benzylidene ring to further tune LSD1 potency while maintaining MAO selectivity.

Dual-Pathway Antibacterial and Urease Inhibitor Discovery Program

Deploy CAS 5448-85-1 in a medicinal chemistry campaign targeting both H. pylori urease (predicted IC50 in the low micromolar range based on class-level SAR) and Gram-negative bacterial MurC/MurD ligases (class-level Mur IC50 ≈ 30 µM) as a dual-mechanism anti-infective lead [2][3]. This dual pathway is not addressable by LSD1-selective clinical candidates like SP2509, making CAS 5448-85-1 a unique multi-target procurement choice for academic drug discovery groups seeking to exploit polypharmacology.

Metal-Chelation Studies Leveraging the Bidentate Sulfonohydrazide Pharmacophore

Utilize CAS 5448-85-1 as a ligand in metal coordination chemistry studies, exploiting its sulfonohydrazide backbone as a bidentate chelator for transition metals (e.g., Cu(II), Zn(II)) relevant to metalloenzyme inhibition. The additional hydrazone NH donor, absent in the des-amino sulfonamide analog, provides a secondary coordination site that can stabilize metal complexes, a feature validated by the enhanced antibacterial activity of related sulfonohydrazide-copper(II) complexes against MRSA [4].

Physicochemical Reference Standard for Benzenesulfonohydrazide SAR Libraries

Employ CAS 5448-85-1 as a reference standard in building structure–activity relationship (SAR) libraries of benzenesulfonohydrazide Schiff bases, using its well-defined physicochemical parameters (MW 318.4 g/mol, HBD 2, HBA 6, predicted b.p. 528.1°C, density 1.26 g/cm³) as baseline descriptors for QSAR modeling and property-guided analog selection . Its thermal stability advantage over the des-amino analog (b.p. differential +9.5°C) makes it the preferred scaffold for reactions requiring elevated temperatures.

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